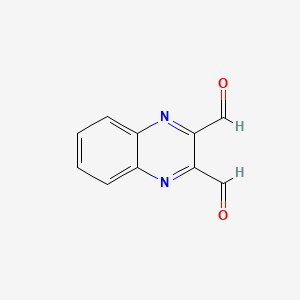

2,3-Quinoxalinedicarboxaldehyde

説明

Structure

3D Structure

特性

CAS番号 |

3138-76-9 |

|---|---|

分子式 |

C10H6N2O2 |

分子量 |

186.17 g/mol |

IUPAC名 |

quinoxaline-2,3-dicarbaldehyde |

InChI |

InChI=1S/C10H6N2O2/c13-5-9-10(6-14)12-8-4-2-1-3-7(8)11-9/h1-6H |

InChIキー |

PHWVUGLHWJPYRL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C=O)C=O |

製品の起源 |

United States |

Sophisticated Synthetic Methodologies for 2,3 Quinoxalinedicarboxaldehyde

Classical and Contemporary Condensation Strategies for Quinoxaline (B1680401) Dialdehyde (B1249045) Synthesis

The condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a foundational and widely utilized method for constructing the quinoxaline framework. sapub.org This approach has been adapted and refined over time to enhance the synthesis of 2,3-quinoxalinedicarboxaldehyde.

Hinsberg-Type Condensation Protocols

The Hinsberg synthesis is a classic named reaction for the formation of thiophenes, but its underlying principle of condensing a 1,2-dicarbonyl compound can be conceptually extended to quinoxaline synthesis. youtube.com In the context of 2,3-quinoxalinedicarboxaldehyde, this would involve the reaction of o-phenylenediamine with a suitable 1,2-dicarbonyl precursor that can be converted to the dialdehyde functionality. A direct condensation with glyoxal (B1671930) is the most straightforward example of this type of reaction to form the basic quinoxaline ring system. sapub.org

Advanced Condensation Reactions Utilizing Glyoxal Derivatives

Glyoxal (OCHCHO), the smallest dialdehyde, is a primary building block for the synthesis of the parent quinoxaline ring system through condensation with o-phenylenediamine. sapub.orgwikipedia.org To achieve the synthesis of 2,3-quinoxalinedicarboxaldehyde, derivatives of glyoxal or precursors that can be readily converted to the dialdehyde are employed. For instance, the condensation can be performed using glyoxal itself, which is commercially available as a 40% aqueous solution. wikipedia.org The reaction is often carried out in a suitable solvent like ethanol (B145695) or acetonitrile. sapub.orgyoutube.com The use of various catalysts, such as copper sulfate (B86663) (CuSO₄·5H₂O), iodine, and ruthenium-charcoal (Ru/C), has been explored to improve reaction rates and yields. sapub.org

A convenient laboratory-scale reagent is the bis(hemiacetal) of glyoxal with ethylene (B1197577) glycol, 1,4-dioxane-2,3-diol, which is a stable and commercially available solid. wikipedia.org This reagent can be used in condensation reactions to form the quinoxaline ring, which would then require subsequent oxidation to yield the desired 2,3-quinoxalinedicarboxaldehyde.

| Reactants | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine, Glyoxal | Acetonitrile | Quinoxaline | sapub.org |

| o-Phenylenediamine derivatives, Glyoxal | Ni-nanoparticles, Acetonitrile | Quinoxaline derivatives | sapub.org |

| o-Phenylenediamine derivatives, 1,2-Dicarbonyl compounds | Various catalysts (e.g., CuSO₄·5H₂O, Iodine) | Quinoxaline derivatives | sapub.org |

| o-Phenylenediamine, Benzil (B1666583) | Rectified spirit, Reflux | 2,3-Diphenylquinoxaline (B159395) | youtube.comijiset.com |

Oxidative Approaches to 2,3-Quinoxalinedicarboxaldehyde Formation

Oxidative methods provide an alternative route to 2,3-quinoxalinedicarboxaldehyde, often starting from more readily available quinoxaline precursors, such as 2,3-dimethylquinoxaline (B146804).

Dimethyl Sulfoxide-Mediated Oxidations of Quinoxaline Precursors

Dimethyl sulfoxide (B87167) (DMSO) is a versatile reagent in organic synthesis, capable of acting as both a solvent and an oxidant. nih.gov In the context of quinoxaline chemistry, DMSO-based oxidation systems can be employed to convert methyl groups at the 2 and 3 positions of the quinoxaline ring into aldehyde functionalities. This transformation is a key step in producing 2,3-quinoxalinedicarboxaldehyde from 2,3-dimethylquinoxaline.

Recent studies have explored various DMSO-mediated oxidative systems. For instance, an iodine/DMSO system has been shown to be effective for certain oxidative transformations leading to heterocyclic systems. nih.gov While not directly reported for the synthesis of 2,3-quinoxalinedicarboxaldehyde, these methodologies suggest the potential for DMSO-based oxidation of 2,3-dimethylquinoxaline. The general principle involves the activation of DMSO, often by an electrophile, to form a potent oxidizing species that can then react with the methyl groups.

| Precursor | Reagents | Product | Reference |

| 2-Alkenylanilines | DMSO/SOCl₂ | 3-Unsubstituted indoles/3-Methylthioindoles | nih.gov |

| N-Substituted arylamines, Elemental sulfur | DMSO | Benzothiazoles/Naphtho[2,1-d]thiazoles | nih.gov |

| α-Amino acids | I₂/DMSO | Indolo and pyrrolo[1,2-a]quinoxaline (B1220188) derivatives | nih.gov |

Exploration of Other Oxidative Transformations for Enhanced Yields and Purity

Beyond DMSO, other oxidizing agents and systems have been investigated to improve the synthesis of quinoxaline derivatives, which can be conceptually applied to the formation of 2,3-quinoxalinedicarboxaldehyde. For example, selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. The oxidation of 2,3-dimethylquinoxaline with SeO₂ would be a direct route to the desired dialdehyde.

Furthermore, the development of greener and more efficient catalytic systems is an active area of research. The use of molecular oxygen (O₂) as the terminal oxidant in the presence of a suitable catalyst is a highly desirable approach from an environmental and economic perspective. Research into such aerobic oxidations for the synthesis of quinoxalines is ongoing.

Development of Optimized and Scalable Synthetic Protocols for Industrial and Academic Applications

A significant focus in the synthesis of 2,3-quinoxalinedicarboxaldehyde is the development of protocols that are not only high-yielding and pure but also amenable to large-scale production. This is crucial for its application in the pharmaceutical industry and materials science. nih.gov

One approach to optimization involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of quinoxaline derivatives. researchgate.net For instance, the condensation of o-phenylenediamine and benzil to form 2,3-diphenylquinoxaline was achieved in a much shorter time with improved yield using microwave irradiation compared to conventional heating. ijiset.com

The development of one-pot syntheses is another strategy to enhance efficiency and scalability. researchgate.net This involves combining multiple reaction steps into a single process without isolating intermediates, which can save time, reagents, and reduce waste. For example, a one-pot synthesis of quinoxaline derivatives has been reported using various catalysts. sapub.org

Furthermore, research into scalable synthesis has been reported for related heterocyclic compounds, providing a blueprint for the large-scale production of 2,3-quinoxalinedicarboxaldehyde precursors. nih.gov The principles of process optimization, including reaction concentration, temperature control, and purification methods, are critical for translating a laboratory-scale procedure to an industrial process.

| Technique | Reactants | Advantages | Reference |

| Microwave-assisted synthesis | o-Phenylenediamine, Benzil | Shorter reaction time, higher yield | ijiset.comresearchgate.net |

| Ultrasonic irradiation | o-Phenylenediamine, Benzil | Shorter reaction time, higher yield, milder conditions | ijiset.com |

| One-pot synthesis | o-Phenylenediamine derivatives, 1,2-Dicarbonyl compounds | Increased efficiency, reduced waste | sapub.orgresearchgate.net |

Mechanistic Investigations and Organic Transformations Involving 2,3 Quinoxalinedicarboxaldehyde

Reactivity Studies of the Aldehyde Functionalities

The reactivity of the aldehyde groups in 2,3-quinoxalinedicarboxaldehyde is central to its chemical behavior. Aldehydes are characterized by the presence of a carbonyl group (a carbon-oxygen double bond), where the carbon atom is bonded to at least one hydrogen atom. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgbyjus.com

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgopenstax.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi bond of the carbonyl group. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgbyjus.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgopenstax.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this reaction. libretexts.org

The general mechanism for nucleophilic addition to an aldehyde can be summarized in two key steps:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a new single bond. The electrons from the pi bond are pushed to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.orgbyjus.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an acid catalyst to form the final alcohol product. libretexts.org

The rate of nucleophilic addition is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl group increase its electrophilicity and thus enhance the reaction rate. masterorganicchemistry.com Conversely, bulky substituents near the carbonyl group can sterically hinder the approach of the nucleophile, slowing down the reaction. openstax.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater polarization of the carbonyl group. openstax.orglibretexts.org

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule, such as water. masterorganicchemistry.com For aldehydes, important condensation reactions include the formation of imines and hydrazones.

Imine Formation:

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are formed from the reaction of an aldehyde or ketone with a primary amine. masterorganicchemistry.comlibretexts.org The reaction is typically acid-catalyzed and is reversible. libretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The pH of the reaction medium is crucial for imine formation. The rate is generally optimal around a pH of 5. At higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for its removal as water. At lower pH, the amine reactant becomes protonated and non-nucleophilic. libretexts.org

The general steps for imine formation are:

Nucleophilic attack by the primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group. libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine product. libretexts.org

Hydrazone Formation:

Hydrazones are formed through the reaction of an aldehyde or ketone with hydrazine (B178648) (H₂NNH₂) or its derivatives. This reaction is a specific type of condensation reaction. libretexts.orgnih.gov Similar to imine formation, hydrazone formation involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. nih.govlibretexts.org The rate-limiting step for hydrazone formation at neutral pH is often the breakdown of the tetrahedral intermediate to eliminate water. nih.gov

The reactivity in hydrazone formation is influenced by the electronic properties of the carbonyl compound. Electron-withdrawing groups can accelerate the reaction. nih.gov

| Reactant | Product | Reaction Type |

| Aldehyde | Imine | Condensation |

| Aldehyde | Hydrazone | Condensation |

Cyclic Monohydrate Formation and Equilibria of 2,3-Quinoxalinedicarboxaldehyde

In aqueous solutions, aldehydes can exist in equilibrium with their hydrated forms, known as geminal diols (gem-diols). In the case of 2,3-quinoxalinedicarboxaldehyde, the proximity of the two aldehyde groups allows for the formation of a stable cyclic monohydrate. This involves the nucleophilic addition of a water molecule to one of the carbonyl groups, followed by an intramolecular cyclization where the newly formed hydroxyl group attacks the second carbonyl carbon.

Spectroscopic techniques are invaluable for studying the structure and dynamics of the cyclic monohydrate of 2,3-quinoxalinedicarboxaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the characterization of the cyclic structure and the determination of the equilibrium position between the dialdehyde (B1249045) and the hydrate (B1144303) form.

The extent of hydration of an aldehyde is influenced by both electronic and steric factors. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, thereby favoring the nucleophilic addition of water and shifting the equilibrium towards the hydrate form. masterorganicchemistry.com In 2,3-quinoxalinedicarboxaldehyde, the electron-withdrawing nature of the quinoxaline (B1680401) ring system likely contributes to the stability of the hydrated species.

Steric hindrance around the carbonyl group can impede the approach of water, thus disfavoring hydrate formation. openstax.org For 2,3-quinoxalinedicarboxaldehyde, the formation of a cyclic structure helps to alleviate some of the steric strain that would be present in an acyclic dihydrate.

Derivatization Strategies for Advanced Functionalization of 2,3-Quinoxalinedicarboxaldehyde

The aldehyde functionalities of 2,3-quinoxalinedicarboxaldehyde serve as versatile handles for the synthesis of more complex molecules and materials. Derivatization strategies often exploit the reactivity of the carbonyl groups to introduce new functional moieties.

Condensation reactions with various nucleophiles are a primary method for derivatization. For instance, reaction with substituted hydrazines can yield a library of quinoxaline-2,3-bis(hydrazone) derivatives. researchgate.net These derivatives are of interest for their potential applications in various fields due to the diverse biological activities associated with both the quinoxaline and hydrazone scaffolds. researchgate.net

Role as a Key Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are a cornerstone of modern synthetic efficiency. The unique structural attributes of 2,3-quinoxalinedicarboxaldehyde make it an ideal candidate for designing novel MCRs, leading to the rapid assembly of complex heterocyclic systems.

The presence of two aldehyde groups allows for sequential or simultaneous condensation reactions with a variety of nucleophiles. A prominent application is in the synthesis of fused heterocyclic systems through reactions with binucleophilic reagents. For instance, the condensation of 2,3-quinoxalinedicarboxaldehyde with 1,2-diamines is a classical and effective method for the synthesis of various fused pyrazine (B50134) derivatives.

A notable example involves the reaction with o-phenylenediamines, which typically proceeds under acidic catalysis to afford complex fused nitrogen-containing heterocycles. The general reaction involves the initial formation of a di-imine intermediate, which then undergoes intramolecular cyclization. This strategy has been extended to include a variety of substituted diamines, leading to a library of structurally diverse compounds with potential applications in materials science and medicinal chemistry.

| Reactant 1 | Reactant 2 | Product Type | Catalyst (if applicable) |

| 2,3-Quinoxalinedicarboxaldehyde | o-Phenylenediamine (B120857) | Fused Pyrazine | Acid Catalyst |

| 2,3-Quinoxalinedicarboxaldehyde | Hydrazine Derivatives | Fused Pyridazine | - |

| 2,3-Quinoxalinedicarboxaldehyde | Amidines | Fused Pyrimidine | - |

Exploitation in Complex Molecule Synthesis and Structural Elaboration

Beyond its utility in MCRs for generating heterocyclic libraries, 2,3-quinoxalinedicarboxaldehyde serves as a crucial starting material for the synthesis of more intricate and larger molecular frameworks, including macrocycles. The dialdehyde functionality provides two reactive handles for the construction of macrocyclic structures through condensation with long-chain diamines or other difunctional linkers.

The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The rigid quinoxaline unit can act as a template, pre-organizing the linear precursor for efficient ring closure. These macrocyclic compounds, incorporating the quinoxaline moiety, are of interest for their potential as host molecules in supramolecular chemistry and as novel ligands for metal catalysts.

Furthermore, the reactivity of the aldehyde groups allows for the structural elaboration of existing complex molecules. For instance, a natural product or a synthetic molecule containing a primary amine can be tethered to the quinoxaline scaffold via imine bond formation, thereby modifying its properties or introducing a new functional domain.

Reaction Mechanisms of 2,3-Quinoxalinedicarboxaldehyde under Diverse Catalytic Conditions

The reactions of 2,3-quinoxalinedicarboxaldehyde are often facilitated by catalysts, which can influence both the reaction rate and the selectivity towards a particular product. The mechanisms of these transformations are of fundamental interest for optimizing existing reactions and developing new synthetic methodologies.

Acid Catalysis: In the presence of acid catalysts, the aldehyde groups of 2,3-quinoxalinedicarboxaldehyde are activated towards nucleophilic attack. For example, in the condensation with diamines, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The reaction then proceeds through a stepwise formation of imines, followed by cyclization and dehydration to form the final fused heterocyclic product. The proposed mechanism for the acid-catalyzed condensation with a generic 1,2-diamine is as follows:

Protonation of one aldehyde group.

Nucleophilic attack by one amino group of the diamine.

Dehydration to form a mono-imine intermediate.

Intramolecular nucleophilic attack by the second amino group on the second aldehyde.

Final dehydration to yield the fused pyrazine ring.

Lewis Acid Catalysis: Lewis acids can also be employed to catalyze reactions involving 2,3-quinoxalinedicarboxaldehyde. Similar to Brønsted acids, Lewis acids coordinate to the carbonyl oxygen atoms, thereby enhancing the electrophilicity of the aldehyde carbons. This is particularly useful for reactions involving less reactive nucleophiles. The choice of Lewis acid can influence the stereochemical outcome of the reaction in certain cases.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For reactions involving 2,3-quinoxalinedicarboxaldehyde, chiral secondary amines or other organocatalysts can be used to promote asymmetric transformations, leading to the synthesis of enantioenriched products.

The mechanistic understanding of these catalytic processes is crucial for the rational design of new synthetic routes starting from 2,3-quinoxalinedicarboxaldehyde, further expanding its role as a versatile building block in organic chemistry.

Advanced Spectroscopic and Structural Characterization of 2,3 Quinoxalinedicarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,3-quinoxalinedicarboxaldehyde and its derivatives, NMR studies are crucial for confirming their synthesis and understanding their molecular architecture.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the structure of quinoxaline (B1680401) derivatives by revealing the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of quinoxaline derivatives, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. researchgate.net The specific chemical shifts and splitting patterns of these protons provide valuable information about the substitution pattern on the quinoxaline ring.

For instance, in a series of synthesized N'-(2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)pyrazine-2-carbohydrazides, the stereochemistry was unambiguously assigned using ¹H NMR data, which indicated that all compounds adopt a twin-chair conformation with equatorial orientation of the aryl substitutions. science.gov Similarly, the structure of novel quinoxaline derivatives has been confirmed by the presence of aromatic proton peaks in the range of δ 7.34-8.52 ppm. researchgate.net The aldehyde protons of 2,3-quinoxalinedicarboxaldehyde are expected to resonate at a significantly downfield position, typically above δ 9.0 ppm, due to the strong deshielding effect of the carbonyl group.

Interactive Table: Representative ¹H NMR Chemical Shifts for Quinoxaline Derivatives.

| Compound Type | Proton Type | Chemical Shift (ppm) |

| Quinoxaline Core | Aromatic Protons | 7.0 - 9.0 |

| Aldehyde | Aldehydic Proton | > 9.0 |

| Substituted Quinoxalines | Aromatic Protons | 7.34 - 8.52 |

Carbon (¹³C) NMR for Backbone and Functional Group Analysis

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it possible to distinguish between different carbon atoms within the molecule. libretexts.org

In quinoxaline derivatives, the carbon atoms of the aromatic rings typically resonate in the region of δ 125-150 ppm. libretexts.org The carbonyl carbons of the aldehyde groups in 2,3-quinoxalinedicarboxaldehyde are expected to appear significantly downfield, generally in the range of δ 190-200 ppm, which is characteristic of aldehydes. libretexts.org The specific chemical shifts of the quinoxaline backbone carbons can be influenced by the nature and position of substituents. For example, theoretical calculations of ¹³C NMR chemical shifts have been successfully used to assign the isomeric structures of quinoxaline compounds. researchgate.net

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges for Quinoxaline Derivatives.

| Carbon Environment | Chemical Shift (ppm) |

| C=O (Aldehydes) | 190 - 200 |

| C in Aromatic Rings | 125 - 150 |

| Quinoxaline Backbone | ~140 - 155 |

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms and determining the three-dimensional structure of molecules. wikipedia.org

COSY experiments are used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. wikipedia.org This is particularly useful for assigning the complex multiplet patterns observed in the aromatic region of quinoxaline derivatives.

HSQC and HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, which is essential for determining the conformation and stereochemistry of the molecule. science.gov

These advanced techniques have been successfully employed in the structural elucidation of complex quinoxaline derivatives, enabling the complete assignment of their ¹H and ¹³C NMR spectra and the determination of their solution-state conformations. science.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor chemical reactions in real-time.

Characteristic Vibrational Fingerprints

The FT-IR spectrum of 2,3-quinoxalinedicarboxaldehyde and its derivatives displays characteristic absorption bands that serve as a vibrational fingerprint of the molecule. Key vibrational modes include:

C=O Stretching: The aldehyde carbonyl groups give rise to a strong and sharp absorption band, typically in the range of 1710-1685 cm⁻¹. vscht.cz

C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands can often be observed around 2830-2695 cm⁻¹ for the C-H bond of the aldehyde group. vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the quinoxaline ring system typically appear in the region of 1600-1450 cm⁻¹. pressbooks.pub

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic protons are usually observed above 3000 cm⁻¹. vscht.cz

Raman spectroscopy provides complementary information to FT-IR. While strong C=O stretching is a prominent feature in both, Raman spectra can be particularly useful for observing symmetric vibrations and C=C bonds within the aromatic system. Resonance Raman spectroscopy has been utilized to study the vibrational properties of quinone-containing proteins. nih.gov

Interactive Table: Characteristic IR Absorption Frequencies for 2,3-Quinoxalinedicarboxaldehyde.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1710 - 1685 |

| Aldehyde | C-H Stretch | 2830 - 2695 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Stretch | > 3000 |

In-Situ Reaction Monitoring

Both FT-IR and Raman spectroscopy can be employed for the in-situ monitoring of chemical reactions involving 2,3-quinoxalinedicarboxaldehyde. nih.govjasco-global.com By using fiber-optic probes, it is possible to follow the progress of a reaction in real-time by observing changes in the vibrational spectra of reactants, intermediates, and products. nih.govjasco-global.com

For example, the disappearance of the characteristic aldehyde C=O stretching band and the appearance of new bands corresponding to the product can be monitored to determine the reaction kinetics and endpoint. In-situ FT-IR has been successfully used to monitor a variety of chemical reactions, including those in aqueous solutions. nih.gov Similarly, Raman spectroscopy is a powerful technique for real-time analysis and process monitoring, offering the ability to quantify analytes during a reaction. spectroscopyonline.comyoutube.com This real-time monitoring capability is invaluable for optimizing reaction conditions and understanding reaction mechanisms. youtube.com

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for probing the electronic structure of molecules. It provides insights into the types of electronic transitions that occur when a molecule absorbs ultraviolet or visible light. shu.ac.uk For organic molecules with chromophores—the parts of a molecule responsible for its color—UV-Vis spectra reveal characteristic absorption bands corresponding to the promotion of electrons from lower to higher energy molecular orbitals. tanta.edu.eg

In quinoxaline derivatives, the primary electronic transitions observed are π → π* and n → π* transitions. youtube.com The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically characterized by high molar absorptivities (ε). shu.ac.uk The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (from the nitrogen atoms in the quinoxaline ring) to an antibonding π* orbital, are generally of lower intensity. shu.ac.uk

The position and intensity of these absorption bands are sensitive to the molecular structure, particularly the nature and position of substituents on the quinoxaline core, as well as the solvent polarity. tanta.edu.eguomustansiriyah.edu.iq For instance, extending the π-conjugation of the system by adding substituents often leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. libretexts.org This is because increased conjugation narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

In a study of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives in dimethylsulfoxide (DMSO), the electronic absorption spectra showed distinct bands. The substitution pattern at the C-2 and C-3 positions significantly influenced the spectra. For example, a 2,3-diphenyl substituted derivative exhibited intense absorption peaks with maxima at 316 nm, 375 nm, and 395 nm. nih.gov

Table 1: Representative UV-Vis Absorption Data for Quinoxaline Derivatives

| Derivative | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carbonitrile | DMSO | ~350 | nih.gov |

This table presents illustrative data for representative quinoxaline derivatives to demonstrate the typical absorption ranges.

Fluorescence Spectroscopy and Photophysical Properties of 2,3-Quinoxalinedicarboxaldehyde-Based Systems

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of fluorescent molecules, or fluorophores. The quinoxaline moiety is a well-known fluorophore, and its derivatives are often used as sensitive fluorescent probes. nih.gov

Excitation and Emission Spectra Analysis

Fluorescence involves the emission of a photon from a molecule in an excited electronic state as it returns to the ground state. The analysis of excitation and emission spectra provides crucial information about a fluorophore's properties. The excitation spectrum shows the wavelengths of light that are most effective at inducing fluorescence, and it often mirrors the absorption spectrum. The emission spectrum reveals the wavelengths of light emitted by the fluorophore. The difference in wavelength between the absorption/excitation maximum and the emission maximum is known as the Stokes shift.

For example, the formation of a quinoxaline derivative from a peptide results in a significant increase in fluorescence, with a typical emission maximum at 363 nm when excited at 303 nm. nih.gov In another study, 2,3-biphenyl-quinoxaline-6-amine was found to be a fluorescent compound with an excitation wavelength of 435 nm and a fluorescence emission at 518 nm in certain organic solvents. researchgate.net The fluorescence properties of these derivatives are highly dependent on the molecular structure and the surrounding environment, such as solvent polarity. nih.govresearchgate.net For instance, 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives in DMSO, when excited at 350 nm, exhibit broad emission bands that are influenced by the substituents on the quinoxaline skeleton. nih.gov One such derivative displayed emission maxima at 450, 490, and 555 nm. nih.gov

Table 2: Illustrative Excitation and Emission Data for Quinoxaline Derivatives

| Derivative | Solvent | Excitation Max (nm) | Emission Max (nm) | Reference |

|---|---|---|---|---|

| Peptide-quinoxaline derivative | Not specified | 303 | 363 | nih.gov |

| 2,3-biphenyl-quinoxaline-6-amine | Organic Solvents | 435 | 518 | researchgate.net |

This table provides examples of excitation and emission wavelengths for different quinoxaline-based systems.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.com A quantum yield of 1 (or 100%) indicates that every absorbed photon results in an emitted photon. However, non-radiative decay pathways, where the excitation energy is lost as heat, compete with fluorescence, often resulting in quantum yields less than 1. atto-tec.com

The determination of fluorescence quantum yields can be done through absolute methods, such as using an integrating sphere, or more commonly, through relative methods. nih.govuci.edu The relative method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions. uci.edu

The quantum yield is highly sensitive to the molecular structure and the environment. For a series of 5,8-π-extended quinoxaline derivatives in chloroform, fluorescence quantum yields in the range of 0.54–0.62 were reported. ufop.br

Equation for Relative Quantum Yield Calculation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

ΦX is the fluorescence quantum yield of the test sample.

ΦST is the fluorescence quantum yield of the standard.

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

ηX and ηST are the refractive indices of the test sample and standard solutions, respectively.

Measurements of Fluorescence Lifetimes and Decay Kinetics

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and is typically on the nanosecond timescale. nih.gov The fluorescence lifetime is inversely proportional to the sum of the rate constants for radiative (fluorescence) and non-radiative decay processes. nih.gov

Fluorescence lifetimes are commonly measured using time-resolved fluorescence spectroscopy techniques such as time-correlated single-photon counting (TCSPC). nih.gov The decay of fluorescence intensity over time after a short pulse of excitation light is monitored, and this decay is often exponential for a single fluorophore in a homogeneous environment. nih.govbeilstein-journals.org For some systems, the decay kinetics can be more complex, exhibiting multi-exponential behavior, which can provide information about different fluorescent species or conformational states. nih.gov A study on fluorescence lifetime excitation cytometry by kinetic dithering (FLECKD) demonstrated the ability to measure fluorescence lifetimes as low as 2.4 ns with high precision. nih.gov

Mechanisms of Photoluminescence and Energy Transfer

The photoluminescence of quinoxaline derivatives is governed by the interplay of their electronic structure and the surrounding environment. The emission properties can be tuned by introducing electron-donating or electron-withdrawing groups, which can modify the energy levels and promote intramolecular charge transfer (ICT) states. beilstein-journals.org In an ICT state, upon photoexcitation, an electron is transferred from a donor part of the molecule to an acceptor part, leading to a highly polar excited state. This often results in a large Stokes shift and sensitivity of the emission to solvent polarity. acs.org

Energy transfer processes can also play a crucial role in the photophysics of quinoxaline-based systems. This can occur between different parts of a single molecule or between different molecules. For example, in systems where quinoxaline derivatives are doped with other molecules like fullerene C60, a charge transfer process can be suggested. ufop.br The efficiency of these energy transfer processes is critical for applications such as in organic light-emitting diodes (OLEDs) and solar cells. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular weight of a compound. Unlike unit mass resolution mass spectrometry, HRMS provides a very accurate mass measurement, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of a molecule, thereby confirming its molecular formula.

For a newly synthesized 2,3-quinoxalinedicarboxaldehyde derivative, HRMS would be used to verify that the desired product has been obtained. The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule with high precision. This experimentally determined m/z value is then compared to the theoretical m/z calculated for the expected molecular formula. A close match between the experimental and theoretical values provides strong evidence for the correct identification of the compound.

For example, for the compound 2,3-diphenylquinoxaline (B159395) (C₂₀H₁₄N₂), the theoretical monoisotopic mass is 282.1157 g/mol . An HRMS measurement would be expected to yield a value very close to this.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,3-Quinoxalinedicarboxaldehyde |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carbonitrile |

| 2,3-diphenyl-10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline |

| 2,3-biphenyl-quinoxaline-6-amine |

| 5,8-π-extended quinoxaline derivatives |

| 2,3-diphenylquinoxaline |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique indispensable for the detection and characterization of molecules or molecular fragments with unpaired electrons, such as organic radicals. rsc.orgnih.gov In the context of quinoxaline chemistry, EPR is crucial for studying radical species, which are often key intermediates in electrochemical reactions and photoinduced processes.

The electrochemical reduction of quinoxaline derivatives has been shown to be a single-electron transfer process that generates radical anions. researchgate.net In-situ EPR spectroelectrochemical studies on various quinoxaline derivatives reveal that the π-electron deficient pyrazine (B50134) ring is typically the site of reduction, leading to the formation of a radical monoanion. These radical anions are paramagnetic and thus detectable by EPR. The resulting EPR spectra provide valuable information, as the interaction of the unpaired electron with the nitrogen and hydrogen nuclei of the pyrazine ring creates characteristic hyperfine splitting patterns. Analysis of these patterns helps to map the electron spin density distribution within the radical, confirming the location of the radical center.

Furthermore, EPR spectroscopy, often coupled with spin trapping techniques, is employed to monitor the generation of reactive oxygen species (ROS) and other transient radical intermediates during photoinduced processes. For instance, upon UVA irradiation, quinoxaline derivatives can enter an excited state and interact with molecular oxygen through electron transfer, generating superoxide (B77818) radical anions (O₂•⁻), which can be detected and quantified using EPR spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). This capability is vital for understanding the photochemistry and potential phototoxicity or phototherapeutic activity of these compounds. The study of these radical intermediates is essential for understanding reaction mechanisms, degradation pathways, and the biological activity of quinoxaline-based compounds. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing the exact solid-state structure of the molecule.

However, to illustrate the typical structural features of a related quinoxaline core, the crystallographic data for 1,2,3,4-Tetrahydroquinoxaline is presented below. It is crucial to note that this compound is a reduced, non-planar analogue and is used here for illustrative purposes only. In the structure of 1,2,3,4-Tetrahydroquinoxaline, the piperazine (B1678402) ring is puckered and fused to a planar benzene (B151609) ring. The crystal packing is characterized by a network of N-H···N hydrogen bonds that link the molecules into infinite chains.

Table 1: Illustrative Crystallographic Data for 1,2,3,4-Tetrahydroquinoxaline

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.8609 (2) |

| b (Å) | 8.4986 (2) |

| c (Å) | 16.9639 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1421.64 (6) |

| Z | 8 |

Data sourced from a study on 1,2,3,4-Tetrahydroquinoxaline and is for illustrative purposes only.

The determination of the precise crystal structure of 2,3-Quinoxalinedicarboxaldehyde or its derivatives is essential for rational drug design and materials science, as the solid-state conformation and intermolecular interactions, such as π-π stacking, significantly influence the material's bulk properties.

Comprehensive Spectroscopic Fingerprinting for Quality Control and Characterization

A comprehensive spectroscopic fingerprint is essential for confirming the identity, purity, and structural integrity of a chemical compound. This is achieved by combining data from several spectroscopic techniques, each providing unique structural information. For 2,3-Quinoxalinedicarboxaldehyde, this involves a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of 2,3-Quinoxalinedicarboxaldehyde shows distinct signals for the aldehydic and aromatic protons. The aldehydic protons (CHO) are highly deshielded and appear as a singlet in the far downfield region. The four protons on the benzo- part of the quinoxaline ring typically appear as two multiplets, characteristic of an AA'BB' system, in the aromatic region.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. For 2,3-Quinoxalinedicarboxaldehyde, the carbonyl carbons of the aldehyde groups are highly characteristic, appearing significantly downfield (around 190-200 ppm). The spectrum also shows distinct signals for the quaternary and CH carbons of the quinoxaline ring system.

Table 2: NMR Spectroscopic Data for 2,3-Quinoxalinedicarboxaldehyde

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | CDCl₃ | 10.24 (s, 2H, CHO), 8.22-8.16 (m, 2H, Ar-H), 7.93-7.84 (m, 2H, Ar-H) |

| ¹³C NMR | CDCl₃ | 192.6, 145.9, 144.4, 142.4, 141.8, 132.8, 131.1, 130.4, 129.6 |

Data obtained from experimental procedures for the synthesis of Quinoxaline-2,3-dicarbaldehyde.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-Quinoxalinedicarboxaldehyde is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically found in the range of 1700-1730 cm⁻¹. Characteristic C-H stretching vibrations for the aldehyde proton also appear between 2700-2900 cm⁻¹. The spectrum would also display a series of bands corresponding to the C=C and C=N stretching vibrations of the quinoxaline aromatic system (typically 1450-1620 cm⁻¹) and C-H bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline ring system is a strong chromophore. The UV-Vis spectrum of quinoxaline derivatives typically shows multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions within the aromatic system. For example, the parent quinoxaline shows absorption maxima around 233 nm and 315 nm. The presence of the aldehyde groups, which are also chromophores, can cause a bathochromic (red) shift in these absorptions and may introduce a weak n→π* transition at longer wavelengths. nih.gov

Together, these three techniques (NMR, IR, and UV-Vis) provide a unique spectroscopic "fingerprint" that can be used to unequivocally identify 2,3-Quinoxalinedicarboxaldehyde and assess its purity for quality control purposes.

Advanced Applications of 2,3 Quinoxalinedicarboxaldehyde in Chemical Research

Analytical Chemistry Methodologies

The reactivity of the adjacent aldehyde functionalities in 2,3-quinoxalinedicarboxaldehyde with primary amines to form highly fluorescent and colored derivatives underpins its extensive use in analytical chemistry. This property has been exploited to create a range of sensitive and selective assays for the detection and quantification of various biologically and environmentally important molecules.

2,3-Quinoxalinedicarboxaldehyde is a precursor in the synthesis of sophisticated chromogenic and fluorogenic reagents. While the compound itself can act as a labeling agent, its derivatives often exhibit enhanced properties. For instance, reagents like 3-benzoyl-2-quinolinecarboxaldehyde, a structural analog, have been synthesized and utilized as precolumn fluorogenic reagents for the highly sensitive determination of primary amines. nih.gov These reagents are typically weakly fluorescent on their own but react with primary amines to yield intensely fluorescent products. nih.govresearchgate.net This "off-on" fluorescence switching mechanism is a key principle in their design. The reaction of these aldehyde-containing reagents with the primary amine groups of analytes, such as amino acids and proteins, leads to the formation of stable, highly conjugated systems that exhibit strong fluorescence. nih.govresearchgate.net

The development of such reagents focuses on tuning the spectral properties of the resulting derivatives. By modifying the quinoxaline (B1680401) core or the substituents, researchers can control the excitation and emission wavelengths, as well as the quantum yields of the fluorescent products. This allows for the creation of tailored reagents for specific applications, including multiplexed detection where multiple analytes are detected simultaneously.

The formation of colored and fluorescent products upon reaction with primary amines makes 2,3-quinoxalinedicarboxaldehyde and its derivatives ideal for spectrophotometric and fluorometric assays. These assays are widely employed for the quantification of primary amines, including amino acids, peptides, and proteins.

In a typical assay, the sample containing the primary amine is mixed with the quinoxaline-based reagent under optimized conditions of pH and temperature. The resulting colored or fluorescent product is then measured using a spectrophotometer or a fluorometer. The intensity of the color or fluorescence is directly proportional to the concentration of the primary amine in the sample, allowing for accurate quantification.

For example, 3-benzoyl-2-quinolinecarboxaldehyde has been successfully used for the ultra-high sensitivity determination of primary amines using micro-column liquid chromatography coupled with laser-induced fluorescence detection. nih.gov Detection limits in the low femtogram range have been achieved, demonstrating the exceptional sensitivity of these methods. nih.gov The linear dynamic range for such assays can span at least three orders of magnitude, making them suitable for a wide range of sample concentrations. nih.gov

Derivatization is a crucial technique in chromatography used to enhance the detectability and chromatographic behavior of analytes. nih.govpsu.edu 2,3-Quinoxalinedicarboxaldehyde serves as an effective pre-column derivatizing agent in HPLC for analytes containing primary amine groups. By reacting with these amines, it attaches a chromophoric and/or fluorophoric tag to the analyte molecule. This is particularly useful for compounds that lack a native chromophore or fluorophore and are therefore difficult to detect using standard UV-Vis or fluorescence detectors. nih.gov The resulting derivatives are often more hydrophobic, leading to improved retention and separation on reversed-phase HPLC columns. psu.edu

While direct application in Gas Chromatography (GC) is less common due to the low volatility of the quinoxaline moiety, the principles of derivatization are central to GC analysis of certain compounds. nih.govsigmaaldrich.com For GC, derivatization aims to increase the volatility and thermal stability of analytes. sigmaaldrich.com Although not a silylating or acylating agent typically used in GC, the reactions involving 2,3-quinoxalinedicarboxaldehyde highlight the importance of chemical modification to make analytes amenable to chromatographic analysis. sigmaaldrich.comresearchgate.net The derivatization of dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143) with reagents such as 2,3-diamino-2,3-dimethylbutane for GC analysis follows a similar principle of forming a more stable and detectable derivative. researchgate.net

The design of chemosensors and biosensors based on 2,3-quinoxalinedicarboxaldehyde leverages its specific reactivity and the resulting changes in optical properties. The fundamental principle involves the covalent interaction between the aldehyde groups of the quinoxaline derivative and the target analyte, typically a primary amine. This interaction leads to a measurable signal, most commonly a change in fluorescence or color.

A key design strategy is the "analyte-induced signal-on" mechanism. In this approach, the quinoxaline-based sensor molecule is initially non-fluorescent or weakly fluorescent. Upon binding to the target analyte, a chemical reaction ensues, forming a highly fluorescent product. This results in a significant increase in the fluorescence signal, allowing for sensitive detection.

The selectivity of these sensors is governed by the specific reactivity of the aldehyde groups. While they are generally reactive towards primary amines, the reaction conditions can be optimized to enhance selectivity for a particular analyte or class of analytes. Furthermore, the quinoxaline scaffold can be functionalized with other recognition elements to create more sophisticated sensors with enhanced selectivity and affinity for specific targets.

Contributions to Materials Science and Polymer Chemistry

The rigid, aromatic structure of the quinoxaline ring and the presence of two reactive aldehyde groups make 2,3-quinoxalinedicarboxaldehyde a valuable monomer for the synthesis of advanced polymeric materials. These materials often exhibit exceptional thermal stability and other desirable properties.

2,3-Quinoxalinedicarboxaldehyde is a key precursor in the synthesis of polyquinoxalines, a class of polymers known for their outstanding thermal and oxidative stability. dtic.mil The polymerization reaction typically involves the condensation of 2,3-quinoxalinedicarboxaldehyde with aromatic tetraamines. The reaction proceeds through the formation of Schiff base linkages, which subsequently cyclize to form the highly stable quinoxaline rings within the polymer backbone.

The resulting polyquinoxalines possess a fully aromatic structure, which contributes to their high thermal stability. These polymers can withstand high temperatures without significant degradation, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries. The properties of the final polymer can be tailored by varying the structure of the aromatic tetraamine (B13775644) co-monomer. This allows for the synthesis of a wide range of polyquinoxalines with different properties, such as solubility, processability, and mechanical strength. Research in this area continues to explore new monomer combinations to further enhance the thermal and mechanical properties of these high-performance polymers. semnan.ac.ir

Monomeric Unit for the Construction of Functionalized Polymeric Architectures

2,3-Quinoxalinedicarboxaldehyde serves as a versatile monomeric unit for the synthesis of functionalized polymeric architectures, primarily through polycondensation reactions. The presence of two aldehyde functional groups allows for the formation of linear or cross-linked polymers upon reaction with appropriate co-monomers, typically diamines. The resulting polymers incorporate the rigid and aromatic quinoxaline moiety into the polymer backbone, imparting desirable thermal and chemical stability.

The polycondensation of 2,3-quinoxalinedicarboxaldehyde with various aromatic or aliphatic diamines leads to the formation of poly(Schiff base)s. This type of mechanochemical polycondensation presents a sustainable alternative to traditional solvent-based polymerization methods, often resulting in higher conversion rates and shorter reaction times. The properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength, can be tailored by judicious selection of the diamine co-monomer. For instance, the incorporation of flexible aliphatic diamines can enhance the solubility of the polymers in common organic solvents, while the use of rigid aromatic diamines can lead to materials with high glass transition temperatures and thermal stability.

A notable application of this monomer is in the preparation of porous organic polymers (POPs). These materials are synthesized through the free-radical copolymerization of a divinyl-functionalized quinoxaline derivative, which can be prepared from 2,3-quinoxalinedicarboxaldehyde, with a cross-linking agent like divinylbenzene. The resulting POPs exhibit high surface areas, hierarchical porosity, and excellent thermal and chemical stability, making them suitable for various applications, including catalysis and gas adsorption.

Integration into Supramolecular Polymers via Non-Covalent Interactions

The quinoxaline unit, with its electron-deficient aromatic system and nitrogen heteroatoms, is an excellent candidate for engaging in various non-covalent interactions, which are the cornerstone of supramolecular chemistry. These interactions, including π-π stacking, hydrogen bonding, and host-guest interactions, can be leveraged to integrate 2,3-quinoxalinedicarboxaldehyde-derived units into larger supramolecular polymer networks.

Supramolecular polymers are dynamic materials held together by reversible, non-covalent bonds. The integration of quinoxaline moieties can introduce specific recognition sites and control the self-assembly process. For example, Schiff bases derived from the condensation of 2,3-quinoxalinedicarboxaldehyde with primary amines can act as ligands for metal ions, leading to the formation of metallo-supramolecular polymers. In these systems, the metal-ligand coordination bond is the primary non-covalent interaction driving the assembly.

Furthermore, the planar and aromatic nature of the quinoxaline ring facilitates π-π stacking interactions, which can contribute to the stability and organization of supramolecular polymer chains. By modifying the substituents on the quinoxaline ring or the co-monomer, the strength and directionality of these interactions can be fine-tuned, allowing for control over the morphology and properties of the resulting supramolecular material.

Fabrication of Advanced Functional Materials

The unique electronic and structural properties of the quinoxaline core make 2,3-quinoxalinedicarboxaldehyde a valuable building block for the fabrication of advanced functional materials. These materials find applications in fields such as electronics, sensing, and catalysis.

One significant application is in the development of chemosensors. The electron-deficient nature of the quinoxaline ring system makes it sensitive to changes in its electronic environment. Schiff bases or other derivatives of 2,3-quinoxalinedicarboxaldehyde can exhibit changes in their fluorescence or absorption spectra upon binding to specific analytes. For instance, a quinoxaline-based fluorimetric probe has been shown to exhibit a "turn-on" fluorescence response towards certain volatile organic compounds (VOCs). This sensing mechanism involves specific host-guest interactions and can be utilized for the detection of environmental pollutants.

Moreover, porous organic polymers (POPs) derived from quinoxaline monomers have been employed as robust platforms for heterogeneous catalysis. A novel POP was fabricated through the free-radical copolymerization of an allyl-substituted 2,3-di(2-hydroxyphenyl)-1,2-dihydroquinoxaline and divinylbenzene. This material was then used as a support for copper nanoparticles, creating a highly efficient and recyclable catalyst for C-N coupling reactions. The high surface area and porous nature of the polymer facilitate access of the reactants to the catalytic sites, while the quinoxaline units can help stabilize the metal nanoparticles.

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds. 2,3-Quinoxalinedicarboxaldehyde is a key precursor for designing and synthesizing molecules capable of molecular recognition, a process central to many biological and chemical systems.

Design and Synthesis of Molecular Receptors

Molecular receptors are molecules designed to selectively bind to other molecules, known as guests, through non-covalent interactions. 2,3-Quinoxalinedicarboxaldehyde is a valuable starting material for the synthesis of macrocyclic hosts, which are a major class of molecular receptors.

The condensation reaction of 2,3-quinoxalinedicarboxaldehyde with various diamines is a common strategy to construct macrocycles containing the quinoxaline unit within their framework. This [2+2] or [3+3] cyclocondensation can lead to the formation of macrocycles of different sizes and shapes, depending on the nature of the diamine linker. The resulting macrocyclic hosts possess a pre-organized cavity that can accommodate guest molecules of complementary size, shape, and chemical nature. The synthesis of such macrocycles can sometimes be templated by the guest molecule itself, leading to higher yields of the desired macrocycle. For example, new macrocycles containing two quinoxaline subunits within a polyether chain have been isolated through phase transfer catalysis. The quinoxaline units within these macrocycles can act as binding sites for guests through π-π stacking and hydrogen bonding interactions.

Host-Guest Chemistry Applications

Host-guest chemistry describes the formation of complexes between a host molecule and a guest molecule or ion. Macrocycles derived from 2,3-quinoxalinedicarboxaldehyde have shown significant potential in this area. The electron-deficient quin

Theoretical and Computational Investigations of 2,3 Quinoxalinedicarboxaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity of 2,3-Quinoxalinedicarboxaldehyde. tandfonline.comrsc.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, providing insights into its chemical properties. nih.gov

The electronic character of the quinoxaline (B1680401) core, an electron-deficient aromatic system, is significantly modulated by the two electron-withdrawing aldehyde groups at the 2 and 3 positions. DFT calculations can precisely map the electron density distribution, highlighting the electrophilic nature of the aldehyde carbons and the nitrogen atoms of the quinoxaline ring.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netchalcogen.ro For quinoxaline derivatives, these values are sensitive to the nature and position of substituents. beilstein-journals.org For instance, studies on related quinoxaline derivatives show that electron-withdrawing groups tend to lower both HOMO and LUMO energy levels. beilstein-journals.org

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These parameters provide a more nuanced understanding of reactivity than HOMO-LUMO energies alone. researchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

| Absolute Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution or charge transfer. researchgate.net |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. researchgate.net |

| Global Electrophilicity Index (ω) | χ²/(2η) | Quantifies the electrophilic nature of a molecule. researchgate.net |

| Chemical Potential (Pi) | (EHOMO + ELUMO)/2 | Describes the escaping tendency of electrons from an equilibrium system. researchgate.net |

This table presents theoretical descriptors commonly calculated for quinoxaline derivatives to predict their reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecular surface. For 2,3-Quinoxalinedicarboxaldehyde, MEP maps would be expected to show negative potential (red/yellow regions) around the nitrogen atoms and the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms and the aldehyde carbons, marking them as sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rsc.orgresearchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed picture of molecular motions, conformational changes, and intermolecular interactions. rsc.org

MD simulations are particularly powerful for understanding how 2,3-Quinoxalinedicarboxaldehyde interacts with its environment, such as solvent molecules or biological macromolecules. rsc.orgresearchgate.net In the context of crystal engineering, MD can help rationalize the packing of molecules in a crystal lattice. exlibrisgroup.com The simulations can reveal the dominant intermolecular forces, such as:

π-π stacking: Interactions between the aromatic quinoxaline rings. iucr.org

Hydrogen bonding: Although a weak C-H···O or C-H···N type, these can be significant in determining crystal packing. acs.org

Dipole-dipole interactions: Arising from the polar aldehyde groups.

To quantify and understand these non-covalent interactions in detail, methods like Hirshfeld surface analysis are often coupled with computational data. tandfonline.com This technique maps intermolecular contacts in a crystal, providing a visual and quantitative summary of how neighboring molecules interact. acs.orgrsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. researchgate.netchim.itgoogle.com For 2,3-Quinoxalinedicarboxaldehyde, this includes studying its synthesis and its subsequent reactions.

The most common synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netchim.it In the case of 2,3-Quinoxalinedicarboxaldehyde, this would typically involve the reaction of o-phenylenediamine with a derivative of tartaric acid or a related four-carbon 1,2-dicarbonyl species, followed by oxidation of the resulting hydroxyl or other precursor groups to aldehydes.

Computational methods, especially DFT, can be used to model the entire reaction pathway. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. This is the bottleneck of the reaction.

Calculating Activation Energies (Ea): Determining the energy difference between the reactants and the transition state, which correlates with the reaction rate.

Mapping the Reaction Coordinate: Following the intrinsic reaction coordinate (IRC) to confirm that the identified transition state correctly connects the reactants and products.

A plausible mechanism for the core quinoxaline formation is the acid-catalyzed condensation, which proceeds through nucleophilic attack of the amine on the carbonyl, followed by dehydration and cyclization. researchgate.net Computational studies can clarify the role of catalysts, the feasibility of different pathways, and the structures of all intermediates and transition states. researchgate.net

Table 2: Typical Steps in Computational Reaction Mechanism Elucidation

| Step | Description | Computational Output |

| 1. Geometry Optimization | Finding the lowest energy structure for all species (reactants, intermediates, products, transition states). | Optimized Cartesian coordinates, bond lengths, angles. |

| 2. Frequency Calculation | Confirms the nature of the stationary point. Reactants/products have all positive frequencies; a transition state has exactly one imaginary frequency. | Vibrational frequencies, zero-point vibrational energy (ZPVE). |

| 3. Transition State Search | Locating the saddle point on the potential energy surface between reactants and products. | Geometry and energy of the transition state. |

| 4. IRC Calculation | Tracing the minimum energy path from the transition state down to the reactant and product. | Confirmation of the reaction pathway. |

This table outlines the general workflow for computationally studying a chemical reaction mechanism, applicable to the synthesis of 2,3-Quinoxalinedicarboxaldehyde.

Predictive Modeling for Rational Design of New Derivatives and Applications

A major strength of computational chemistry is its ability to predict the properties of novel molecules before they are synthesized, a process known as rational design. nih.govnih.govmdpi.comnih.govbenthamscience.com For 2,3-Quinoxalinedicarboxaldehyde, this involves using the core structure as a scaffold to design new derivatives with enhanced or specific properties for various applications, such as pharmaceuticals or materials science. mdpi.comnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. nih.govnih.gov QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. nih.gov

The process typically involves:

Data Set Generation: A series of derivatives based on the 2,3-Quinoxalinedicarboxaldehyde scaffold would be created in silico.

Descriptor Calculation: For each derivative, a large number of molecular descriptors are calculated using computational software. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors. nih.govnih.gov

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the activity of interest (e.g., anticancer IC₅₀ values). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets.

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of 2,3-Quinoxalinedicarboxaldehyde. This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.govnih.gov For example, QSAR models for quinoxaline derivatives have been successfully developed to predict their anti-tubercular and anticancer activities. nih.govnih.gov These models often highlight the importance of specific steric and electronic features for biological activity, guiding the rational design of more potent compounds. nih.govmdpi.com

Future Research Directions and Translational Perspectives for 2,3 Quinoxalinedicarboxaldehyde

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods for quinoxaline (B1680401) derivatives, including 2,3-quinoxalinedicarboxaldehyde, is a key focus of current research. Traditional syntheses often involve harsh reaction conditions and the use of toxic reagents. mtieat.org Future research is geared towards greener and more sustainable alternatives.

Recent advancements have highlighted transition-metal-free synthetic strategies, which mitigate the issues of cost, toxicity, and catalyst removal associated with metal-catalyzed reactions. nih.gov These methods represent a significant step towards more atom-economical and eco-friendly chemical transformations. Furthermore, the exploration of greener methods that utilize water as a solvent or employ solvent-free conditions is gaining traction, aligning with the principles of global sustainability in chemical manufacturing. mtieat.org

Photocatalytic and electrocatalytic approaches are also emerging as powerful tools for the synthesis of quinoxaline derivatives. researchgate.net These methods often proceed under mild conditions and can offer unique reactivity patterns. For instance, visible-light-mediated reactions have been successfully employed for the functionalization of quinoxalinone scaffolds. researchgate.net The use of heterogeneous catalysts, such as graphitic carbon nitride (g-C₃N₄) and metal-organic frameworks (MOFs), is another promising avenue. mdpi.com These catalysts are often recyclable and can be easily separated from the reaction mixture, simplifying purification processes. mdpi.com Piezochemically-driven reactions, which utilize mechanical energy to drive chemical transformations, represent a novel and solvent-free strategy with potential for large-scale production. mdpi.com

| Catalyst Type | Synthetic Advantage | Relevant Compound Class |

| Transition-Metal-Free | Reduced cost and toxicity, easier purification nih.gov | Quinoxalines nih.gov |

| Heterogeneous (e.g., g-C₃N₄, MOFs) | Recyclable, easy separation, green chemistry mdpi.com | Quinoxalin-2(1H)-ones mdpi.com |

| Photocatalysts | Mild reaction conditions, visible light as energy source researchgate.net | Functionalized quinoxalin-2(1H)-ones researchgate.net |

| Piezocatalysts (e.g., BaTiO₃) | Solvent-free, short reaction times, scalable mdpi.com | C3-acylated quinoxalin-2(1H)-ones mdpi.com |

Expanded Scope in Advanced Materials Development

The unique electronic properties of the quinoxaline core make it an attractive building block for the development of advanced materials with applications in electronics, energy storage, and catalysis.

Polymers for Organic Electronics: Quinoxaline-based polymers are being investigated for their potential in organic solar cells and other electronic devices. jku.atmdpi.com The electron-accepting nature of the quinoxaline unit, often incorporated into donor-acceptor (D-A) type conjugated polymers, allows for the tuning of the material's optical and electrochemical properties. jku.at For example, the introduction of fluorine atoms or trifluoromethyl groups onto the quinoxaline ring can enhance the power conversion efficiency of polymer solar cells. jku.atresearchgate.net Direct arylation polymerization (DAP) has emerged as a robust method for synthesizing these polymers with good yields and high molecular weights. mdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The rigid structure of 2,3-quinoxalinedicarboxaldehyde and its derivatives makes them excellent candidates for incorporation into porous crystalline materials like MOFs and COFs. These materials possess high surface areas and tunable pore sizes, making them suitable for a variety of applications. materials-science.inforsc.orgdigitellinc.com Quinoxaline-decorated MOFs have shown promise as heterogeneous photocatalysts for organic transformations. rsc.org COFs containing quinoxaline moieties are being explored for their potential in energy storage devices, such as lithium-ion batteries and supercapacitors, due to their ability to facilitate ion transport and their redox-active nature. materials-science.inforsc.orgresearchgate.netnih.gov

| Material Type | Key Feature | Potential Application |

| Quinoxaline-based Polymers | Tunable electronic properties jku.at | Organic solar cells, electronics jku.atmdpi.com |

| Metal-Organic Frameworks (MOFs) | High surface area, catalytic sites rsc.org | Heterogeneous photocatalysis rsc.org |

| Covalent Organic Frameworks (COFs) | Porous structure, redox activity materials-science.inforesearchgate.net | Energy storage (batteries, supercapacitors) materials-science.inforesearchgate.netnih.gov |

Innovative Applications in Sensing and Diagnostics

The inherent fluorescence of many quinoxaline derivatives, coupled with the reactivity of the dicarboxaldehyde functional groups, provides a platform for the design of novel chemosensors and diagnostic tools.

Fluorescent Chemosensors: Researchers are developing quinoxaline-based fluorescent probes for the selective detection of various analytes, including metal ions and biomolecules. rsc.org These sensors often exhibit an "off-on" fluorescence response, where the fluorescence intensity increases significantly upon binding to the target analyte. rsc.org For instance, quinoxaline-based probes have been designed to detect nucleic acids (DNA and RNA) with high selectivity, with some probes operating in the near-infrared (NIR) region, which is advantageous for biological imaging due to reduced light scattering and deeper tissue penetration. rsc.orgresearchgate.net

Bioimaging and Diagnostic Probes: The ability to functionalize the quinoxaline scaffold allows for the development of targeted fluorescent probes for bioimaging. Quinoxaline-based dyes have been shown to localize in mitochondria, the powerhouses of the cell, enabling the study of mitochondrial function and dysfunction. rsc.orgresearchgate.net This has significant implications for understanding and potentially diagnosing diseases associated with mitochondrial abnormalities, such as Parkinson's disease. rsc.org Furthermore, the development of probes that can specifically image biomarkers, such as cyclooxygenase-2 (COX-2) which is overexpressed in many cancers, holds promise for early cancer diagnosis and monitoring treatment efficacy. nih.gov

| Application | Target Analyte/Process | Key Feature of Probe |

| Chemosensing | Nucleic Acids (DNA, RNA) | "Off-on" NIR fluorescence response rsc.orgresearchgate.net |

| Bioimaging | Mitochondria | Specific localization rsc.orgresearchgate.net |

| Diagnostics | Parkinson's Disease Biomarkers | Detection of pathological features rsc.org |

| Cancer Imaging | COX-2 Enzyme | Targeted fluorescence nih.gov |

Integration into Emerging Fields of Chemical Research